Cholesteryl linolenate

Description

BenchChem offers high-quality Cholesteryl linolenate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cholesteryl linolenate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

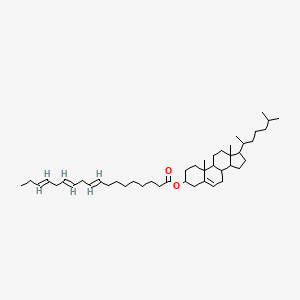

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9E,12E,15E)-octadeca-9,12,15-trienoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H74O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h8-9,11-12,14-15,26,35-36,38-42H,7,10,13,16-25,27-34H2,1-6H3/b9-8+,12-11+,15-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYMCIBHUFSIWCE-NCEJYBGESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/C/C=C/C/C=C/CCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H74O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

647.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Cholesteryl Linolenate: Structural Dynamics, Phase Behavior, and Analytical Characterization

[1][2][3][4][5]

Executive Summary

Cholesteryl Linolenate (C45H74O2) represents a critical intersection between sterol biochemistry and soft matter physics.[1][2][3][4] As the ester of cholesterol and

This guide details the molecular architecture, liquid crystalline behavior, and stability profile of cholesteryl linolenate.[1] It provides validated protocols for its characterization, designed for researchers in lipidomics, drug delivery (LNP formulation), and atherosclerosis pathology.[1][5][6][2]

Molecular Architecture and Conformation

The physicochemical behavior of cholesteryl linolenate is dictated by the steric conflict between its two primary domains.[2]

The Steroid Nucleus (Rigid Domain)

The cholest-5-en-3

-

Conformation: The A, B, and C rings adopt a chair-half-chair-chair conformation, creating a flat, planar surface.[1][5][6][3][4]

-

Function: This rigidity facilitates the

-stacking and van der Waals interactions necessary for ordered crystalline and mesomorphic (liquid crystal) phases.[1][2][3][4] -

Chirality: The 8 chiral centers in the steroid core induce the "twist" seen in the cholesteric liquid crystal phase.

The Linolenate Tail (Flexible/Disordered Domain)

The esterified fatty acid is (9Z,12Z,15Z)-octadecatrienoic acid.[1][5][6][7][2][3][4]

-

Kinking: Unlike saturated esters (e.g., cholesteryl palmitate) which can extend fully, the three cis double bonds at carbons 9, 12, and 15 introduce severe kinks (approx. 30° bends per bond).[1][5][6][2]

-

Impact: These kinks disrupt efficient packing, lowering the melting point compared to saturated analogs and expanding the temperature range of the liquid crystalline phases.

Structural Hierarchy Diagram

The following diagram illustrates how these molecular components dictate macroscopic phase behavior.

Figure 1: Structural logic of Cholesteryl Linolenate.[1][5][6][7][2][3][4] The conflict between the rigid sterol core and the kinked tail drives the formation of mesophases.

Phase Behavior and Liquid Crystalline Dynamics

Cholesteryl linolenate exhibits enantiotropic mesomorphism, meaning it forms stable liquid crystal phases both upon heating and cooling.[1][2]

Phase Transition Temperatures

The transitions follow a specific sequence: Crystal

| Phase Transition | Temperature (Approx.) | Structural Description |

| Crystal | ~36°C | Melting of the 3D crystal lattice into a layered 2D order.[1][5][6][3][4] Molecules are arranged in layers (Smectic A) but have liquid-like order within the layer.[1][5][3][4] |

| Smectic | ~52°C | Loss of layer positional order.[2] Molecules retain orientational order but twist helically along an axis perpendicular to the director.[8] |

| Cholesteric | ~76°C | "Clearing point."[5][2][3] Complete loss of long-range orientational order.[1][6][3][4] The substance becomes a true liquid. |

Note: Exact temperatures depend heavily on purity (>98% required) and thermal history. Supercooling is common; the crystallization temperature upon cooling may be significantly lower than 36°C.

The Cholesteric Phase (Chiral Nematic)

In this phase, the chiral steroid core forces the molecules to twist relative to their neighbors.[2]

-

Helical Pitch: The distance required for the director to rotate 360°.[2] This pitch is temperature-sensitive, often resulting in "thermochromism" (color change with temperature) as the pitch reflects different wavelengths of visible light.[1][3][4]

-

Texture: Under Polarized Light Microscopy (PLM), this phase exhibits characteristic "oily streak" or "fingerprint" textures.[1][5][6][2][3][8]

Stability and Biological Implications

The presence of the linolenate tail makes this molecule highly susceptible to lipid peroxidation, a key mechanism in atherogenesis.

Oxidation Mechanism

The C18:3 tail contains bis-allylic hydrogens at carbons 11 and 14.[5][6][3][4] These protons have low bond dissociation energy (~75 kcal/mol) compared to standard alkyl protons (~98 kcal/mol).[1][3][4]

-

Initiation: A radical (ROS) abstracts a bis-allylic hydrogen.[1][5][6][2][3][4]

-

Propagation: Oxygen adds to the resulting carbon radical, forming a peroxyl radical.[1][2]

-

Rearrangement: This forms conjugated dienes and hydroperoxides (e.g., 9-HPODE, 13-HPODE).[1][5][6][2][3][4]

-

Degradation: Hydroperoxides decompose into reactive aldehydes (e.g., 4-HNE, malondialdehyde), which can crosslink proteins in LDL particles.[1][5][6][7][2][3][4]

Critical Insight: In drug development (e.g., Liposomal formulations), cholesteryl linolenate must be stored under Argon/Nitrogen at -20°C. Even trace oxygen can trigger an autocatalytic degradation cascade.[1][5][6][2][3][4]

Analytical Characterization Protocols

This section details self-validating protocols for identifying and assessing the quality of cholesteryl linolenate.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine phase transition temperatures and purity.[1][2][3][4] Rationale: Impurities broaden the transition peaks and lower the melting point (freezing point depression).[2]

-

Sample Prep: Weigh 2–5 mg of sample into an aluminum pan. Seal hermetically to prevent oxidation during heating.[1][3]

-

Purge Gas: Nitrogen at 50 mL/min.

-

Cycle 1 (Erasing Thermal History): Heat from 0°C to 100°C at 10°C/min. Hold for 2 mins.

-

Cooling Scan: Cool from 100°C to 0°C at 5°C/min.

-

Heating Scan (Data Collection): Heat from 0°C to 100°C at 5°C/min.

Protocol B: Structural Validation via H-NMR

Objective: Confirm the ester linkage and the integrity of the polyunsaturated tail.

Solvent: CDCl

| Diagnostic Proton | Chemical Shift ( | Multiplicity | Structural Assignment |

| H-6 (Steroid) | 5.37 | Multiplet | Olefinic proton on the B-ring of cholesterol.[1][5][6][2][3][4] |

| Vinyl (Linolenate) | 5.30 – 5.40 | Multiplet | Overlaps with H-6; protons on C9, C10, C12, C13, C15, C16.[1][5][6][2][4] |

| H-3 (Ester) | 4.61 | Multiplet | Methine proton at the ester linkage site.[1][5][6][2][3][4] |

| Bis-allylic | 2.80 | Triplet/Multiplet | Protons at C11 and C14 (between double bonds).[1][5][6][2][3][4] Loss of this peak indicates oxidation. |

| 2.27 | Triplet | Protons at C2 of the fatty acid (adjacent to carbonyl).[2][3][4] | |

| Angular Methyls | 0.68 (H-18), 1.01 (H-19) | Singlets | Characteristic of the steroid nucleus.[1][5][6][2][3][4] |

Protocol C: X-Ray Diffraction (XRD)

Objective: Determine the specific liquid crystal packing (Smectic layer spacing).

-

Setup: Small Angle X-ray Scattering (SAXS) is required to see the long-range order of the smectic layers.[2][3]

-

Temperature Control: The sample stage must be heated to ~40°C (within the Smectic range).

-

Expected Result: A sharp Bragg reflection at low angles (

) corresponding to the layer spacing (

Experimental Workflow Diagram

The following Graphviz diagram outlines the logical flow for synthesizing and validating cholesteryl linolenate for research use.

Figure 2: Synthesis and Characterization Workflow. Note the critical loop at TLC purification to ensure removal of free fatty acids before thermal analysis.

References

-

Small, D. M. (1986).[1][5][7][2][3][4] The Physical Chemistry of Lipids: From Alkanes to Phospholipids. Plenum Press.[1][5][3] (Definitive text on lipid phase behavior and cholesteryl ester packing).

-

Ginsburg, G. S., et al. (1984).[1][5][6][7][2][3][4] "Physical properties of cholesteryl esters." Journal of Lipid Research, 25, 137-147.[5][6][7][3][4]

-

Leitinger, N. (2003).[1][5][6][7][2][3][4] "Cholesteryl ester oxidation products in atherosclerosis." Molecular Aspects of Medicine, 24(4-5), 239-250.[1][5][6][7][3][4]

-

PubChem Database. "Cholesteryl linolenate (Compound)."[1][5][7][2][3][4] National Center for Biotechnology Information.[1][5][7][3] [1][5][7][3][4]

-

Craven, B. M., & Sawzik, P. (1983).[1][5][6][7][2][3] "Conformation and packing of unsaturated chains in cholesteryl linolelaidate." Journal of Lipid Research, 24, 784-789.[1][5][6][7][3][4] (Provides crystallographic context for linolenate analogs).

Sources

- 1. mdpi.com [mdpi.com]

- 2. Phase behavior and crystalline structures of cholesteryl ester mixtures: a C-13 MASNMR study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Cholesteryl linolenate | C45H74O2 | CID 6436907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cholesteryl Linoleate | C45H76O2 | CID 5287939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Cholesteryl linolenate | C45H74O2 | CID 6436907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Cholesteric liquid crystal - Wikipedia [en.wikipedia.org]

thermotropic liquid crystal behavior of cholesteryl linolenate

An In-Depth Technical Guide to the Thermotropic Liquid Crystal Behavior of Cholesteryl Linolenate

This guide provides a comprehensive technical overview of the thermotropic liquid crystal properties of cholesteryl linolenate. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, characterization, and structure-property relationships that govern the unique mesophasic behavior of this biologically relevant molecule. We will explore the causality behind experimental choices and present self-validating protocols to ensure scientific integrity and reproducibility.

Introduction: The Significance of Cholesteryl Esters

Cholesterol and its esters are fundamental components of cellular membranes and lipoproteins[1]. Cholesteryl linolenate, an ester formed from cholesterol and the polyunsaturated omega-3 fatty acid α-linolenic acid, is not merely a passive structural lipid. It is a key component of the neutral lipid core in low-density lipoproteins (LDL) and is implicated in the pathology of atherosclerosis, where it is found in fatty streaks and plaques[2]. Beyond its biological roles, the inherent chirality of the cholesterol moiety imparts fascinating optical properties, making its derivatives, including cholesteryl linolenate, prime candidates for applications in temperature sensing, cosmetics, and advanced optical materials[3][4].

The defining characteristic of these molecules is their ability to form liquid crystal phases—states of matter intermediate between a crystalline solid and an isotropic liquid[5]. This guide focuses on the thermotropic behavior of cholesteryl linolenate, where phase transitions are induced by changes in temperature. Understanding these transitions is critical for harnessing its properties for novel applications and for comprehending its function in biological systems.

Molecular Architecture and its Influence on Mesophase Formation

The liquid crystalline behavior of cholesteryl linolenate is a direct consequence of its molecular structure. This structure consists of two distinct parts: a rigid, steroidal backbone from cholesterol and a flexible, polyunsaturated acyl chain from linolenic acid.

-

The Rigid Core: The fused ring system of cholesterol provides a rigid, planar scaffold. This rigidity is essential for the anisotropic molecular packing required for liquid crystal formation.

-

The Chiral Center: Cholesterol possesses multiple chiral centers. This inherent chirality forces the molecules to adopt a helical superstructure in the chiral nematic (N*), or cholesteric, phase. This helical arrangement is responsible for the unique optical properties of cholesteric liquid crystals, such as selective reflection of circularly polarized light[5][6].

-

The Flexible Chain: The long, polyunsaturated linolenate (18:3) chain provides fluidity. The cis double bonds introduce kinks into the chain, preventing the efficient packing required for a high-temperature melting point and favoring the formation of less-ordered smectic and cholesteric phases at temperatures below the clearing point[7].

The interplay between the rigid core and the flexible chain dictates the specific sequence and temperature range of the liquid crystal phases.

Synthesis and Purification: A Validated Protocol

The synthesis of high-purity cholesteryl linolenate is paramount for accurate characterization of its thermotropic properties. Impurities can significantly alter phase transition temperatures and even suppress the formation of certain mesophases. The following protocol describes an esterification reaction adapted from established methods for cholesteryl ester synthesis[8][9][10].

Experimental Protocol: Synthesis

Objective: To synthesize cholesteryl linolenate via esterification of cholesterol with linolenic acid.

Materials:

-

Cholesterol (≥99% purity)

-

α-Linolenic acid (≥99% purity)

-

1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Argon or Nitrogen gas supply

-

Standard glassware for organic synthesis

Procedure:

-

Reactant Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve cholesterol (1 equivalent) and α-linolenic acid (1.1 equivalents) in anhydrous DCM.

-

Catalyst Addition: To the stirred solution, add DMAP (0.1 equivalents) as a catalyst.

-

Initiation of Esterification: Slowly add EDC (1.2 equivalents) to the reaction mixture. The use of EDC as a coupling agent facilitates the esterification under mild conditions[8].

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC), using a hexane/ethyl acetate solvent system (e.g., 95:5 v/v). The product, being more nonpolar, will have a higher Rf value than the starting cholesterol.

-

Workup: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

Experimental Protocol: Purification by Column Chromatography

Objective: To isolate pure cholesteryl linolenate from the crude reaction mixture.

Materials:

-

Crude cholesteryl linolenate

-

Silica gel (100-200 mesh)

-

Solvent system: n-hexane/diethyl ether or n-hexane/ethyl acetate

-

Glass chromatography column

Procedure:

-

Column Packing: Prepare a silica gel column using a slurry method with n-hexane.

-

Sample Loading: Dissolve the crude product in a minimal amount of the initial elution solvent and load it onto the column.

-

Elution: Elute the column with a gradient of increasing polarity. A typical starting solvent might be 98:2 (v/v) n-hexane:ethyl acetate. Cholesteryl linolenate will elute before any unreacted cholesterol[11].

-

Fraction Collection & Analysis: Collect fractions and analyze them by TLC. Combine the pure fractions containing cholesteryl linolenate.

-

Final Product: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified product, which should be a white to off-white waxy solid at room temperature. Store under an inert atmosphere at -20°C to prevent oxidation of the unsaturated chain[12].

Characterization of Thermotropic Behavior

A multi-technique approach is essential for the unambiguous characterization of the liquid crystalline phases of cholesteryl linolenate. The primary methods employed are Differential Scanning Calorimetry (DSC), Polarized Optical Microscopy (POM), and X-ray Diffraction (XRD).

Differential Scanning calorimetry (DSC)

DSC is a powerful technique for identifying first-order phase transitions by measuring the heat flow associated with them[13][14].

Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of purified cholesteryl linolenate into an aluminum DSC pan. Hermetically seal the pan to prevent any loss of material.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

First Heating Scan: Heat the sample at a controlled rate (e.g., 10°C/min) from room temperature to a temperature well above the final clearing point (e.g., 60°C). This scan removes the sample's prior thermal history.

-

First Cooling Scan: Cool the sample at the same rate (10°C/min) back to the starting temperature. Liquid crystal transitions often exhibit supercooling, so transition temperatures on cooling may be lower than on heating[15].

-

Second Heating Scan: Heat the sample again at 10°C/min. This scan is typically used for reporting transition temperatures and enthalpies as it represents a more standardized thermal state.

-

-

Data Analysis: The resulting thermogram plots heat flow versus temperature. Endothermic peaks on heating (or exothermic peaks on cooling) signify phase transitions. The peak onset temperature is taken as the transition temperature (T), and the integrated peak area corresponds to the enthalpy of transition (ΔH).

Expected Results for Cholesteryl Linolenate: Upon cooling from the isotropic liquid, two distinct transitions are typically observed: Isotropic -> Cholesteric (Ch) and Cholesteric -> Smectic A (SmA). The crystal-to-liquid crystal transition is observed on heating.

| Phase Transition | Temperature (°C) | Enthalpy (kcal/mol) | Entropy (cal/mol·K) |

| Crystal -> Isotropic Liquid | ~41.0 | ~6.64 | ~21.14 |

| Isotropic Liquid -> Cholesteric | ~32.5 | ~0.15 | ~0.48 |

| Cholesteric -> Smectic A | ~30.5 | ~0.41 | ~1.38 |

| Table 1: Representative thermodynamic data for cholesteryl linolenate phase transitions. Data compiled from literature[9]. Actual values may vary slightly based on purity and DSC conditions. |

Polarized Optical Microscopy (POM)

POM is indispensable for visually identifying liquid crystal phases based on their unique optical textures[13][16].

Protocol:

-

Sample Preparation: Place a small amount of cholesteryl linolenate on a clean microscope slide. Heat the slide on a hot plate or in a hot stage until the sample melts into its isotropic phase[3].

-

Sandwich Cell: Place a clean coverslip on top of the molten droplet. The liquid will spread via capillary action to form a thin film, typically 10-20 µm thick. This "sandwich" configuration is crucial for observing characteristic textures[3].

-

Microscopy: Place the slide on a hot stage attached to a polarized light microscope. The hot stage allows for precise temperature control.

-

Observation: Slowly cool the sample from the isotropic liquid phase while observing through crossed polarizers.

-

Isotropic Phase: Appears completely dark (extinct) as it does not rotate polarized light.

-

Cholesteric Phase: Upon cooling, the cholesteric phase will emerge from the isotropic liquid, often as birefringent droplets that coalesce into a "focal conic" or "fingerprint" texture. The fingerprint texture directly reveals the helical pitch of the phase[6].

-

Smectic A Phase: Further cooling will induce a transition to the Smectic A phase, often characterized by a "fan-like" or "bâtonnet" texture.

-

X-ray Diffraction (XRD)

XRD provides definitive structural information, allowing for the confirmation of phase identity and the measurement of key structural parameters[17][18].

Protocol:

-

Sample Preparation: The sample is typically loaded into a thin-walled glass capillary tube (e.g., 1.0 mm diameter). The sample is melted to fill the capillary and then subjected to a controlled thermal cycle to anneal the desired phase. For oriented samples, cooling in the presence of a magnetic field can be employed[17].

-

Data Acquisition: A temperature-controlled sample holder is used in the diffractometer. A transmission geometry is generally preferred for liquid crystalline materials[19].

-

Diffraction Patterns:

-

Isotropic Phase: A very broad, diffuse scattering ring at a wide angle, indicative of short-range liquid-like order.

-

Cholesteric Phase: Similar to the isotropic phase, it shows a diffuse wide-angle peak corresponding to the average intermolecular distance. The helical structure does not typically produce a distinct small-angle peak unless the pitch is very long.

-

Smectic A Phase: This phase is characterized by a sharp, quasi-Bragg peak in the small-angle region (SAXS), corresponding to the smectic layer spacing (d). A diffuse peak in the wide-angle region (WAXS) confirms the liquid-like order within the layers. This combination is the definitive signature of the SmA phase[11].

-

Structure-Property Relationships and Applications

The thermotropic behavior of cholesteryl linolenate is exquisitely sensitive to its environment, a property that is both a challenge for characterization and a gateway to its applications.

The temperature range of the cholesteric phase is relatively narrow. However, this sensitivity is the basis for its use in thermochromic applications. The pitch of the cholesteric helix, and thus the wavelength of light it selectively reflects, is highly temperature-dependent. This allows it to be used in thermometers, mood rings, and smart paints[3].

In the context of drug delivery and biology, the liquid crystalline phases of cholesteryl linolenate can influence the structure and stability of lipid nanoparticles or liposomes. The transition between smectic and cholesteric phases can alter membrane fluidity and permeability, potentially enabling temperature-triggered drug release. Furthermore, the inherent antibacterial activity recently discovered for cholesteryl linolenate opens new avenues for its use in biomedical applications, where its physical state at physiological temperatures could modulate its efficacy.

Conclusion

Cholesteryl linolenate exhibits a rich thermotropic liquid crystal behavior, transitioning through smectic A and cholesteric phases. This behavior is dictated by its unique molecular architecture, combining a rigid, chiral core with a flexible, unsaturated chain. A rigorous, multi-technique approach utilizing DSC, POM, and XRD is essential for a complete and accurate characterization of its mesophases. Understanding the causal links between molecular structure, phase behavior, and macroscopic properties is critical for advancing its application in fields ranging from materials science to pharmacology. The protocols and insights provided in this guide serve as a robust framework for researchers to explore and exploit the fascinating properties of this important biomolecule.

References

-

Dubini, B., et al. (1983). Study of Cholesteryl Oleate-Cholesteryl Linoleate Binary Mixtures. Il Nuovo Cimento D, 2(3), 319-330. [Link]

-

Keino, S., et al. (2016). Synthesis of (2β,3α,6-²H₃cholesteryl linoleate and cholesteryl oleate as internal standards for mass spectrometry. Steroids, 107, 72-78. [Link]

-

Haim, I., et al. (2001). The Lipid Composition of Drusen, Bruch's Membrane, and Sclera by Hot Stage Polarizing Light Microscopy. Investigative Ophthalmology & Visual Science, 42(7), 1592-1599. [Link]

-

Christie, W. W. (2019). Solid-phase extraction columns in the analysis of lipids. AOCS. [Link]

-

Characterization of Liquid Crystals. (n.d.). Course Hero. [Link]

-

DeVries, G. (2005). DSC and Polarized light microscopy study of liquid crystals. MIT OpenCourseWare. [Link]

-

Gray, G. W. (n.d.). LIQUID CRYSTAL PHASES. University of Hamburg. [Link]

-

Gleeson, H. F. (2006). X-ray studies of the phases and phase transitions of liquid crystals. Acta Crystallographica Section A, 62(s1), s236. [Link]

-

Dubini, B., et al. (1982). Study of Phase Transitions Involving the Mesophases of Cholesteryl Linoleate. Molecular Crystals and Liquid Crystals, 90(1-2), 43-48. [Link]

-

S. Sreehari Sastry, et al. (2013). Thermal Analysis of Liquid Crystal Mixtures. IOSR Journal of Engineering, 3(5), 23-28. [Link]

-

Viña, J., et al. (2021). Tuning the Liquid Crystallinity of Cholesteryl-o-Carborane Dyads: Synthesis, Structure, Photoluminescence, and Mesomorphic Properties. Molecules, 26(3), 675. [Link]

- Not specified.

-

Pressure Chemical Co. (n.d.). Cholesteric Liquid Crystals. [Link]

- Not specified.

- Not specified.

-

Wikipedia. (n.d.). Cholesteric liquid crystal. [Link]

-

Corrosion. (2023, July 18). Cholesteryl Acetate Preparation, Analysis, and Polarimetry [Video]. YouTube. [Link]

- Not specified.

-

Dorka, S., et al. (2019). Lipids Including Cholesteryl Linoleate and Cholesteryl Arachidonate Contribute to the Inherent Antibacterial Activity of Human Nasal Fluid. Journal of Innate Immunity, 11(4), 327-338. [Link]

- Google Patents. (n.d.). WO2015080319A1 - Cholesterol derivative-based liquid crystal and liquid crystal capsules containing same.

- Not specified.

- Not specified.

- Not specified.

- Not specified.

- Not specified.

-

Davidson, M. W. (2015). Cholesterol. Molecular Expressions. [Link]

- Not specified.

-

PubChem. (n.d.). Cholesteryl linolenate. [Link]

- Not specified.

Sources

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues | bioRxiv [biorxiv.org]

- 4. Separation and Determination of Fatty Acids from Lipid Fractions by High-Performance Liquid Chromatography: Cholesterol Esters of Umbilical Cord Arteries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparation of Cholesteryl Ester Liquid Crystals – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]

- 6. scispace.com [scispace.com]

- 7. Synthesis of (2β,3α,6-²H₃cholesteryl linoleate and cholesteryl oleate as internal standards for mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. Cholesterol ester analysis | Cyberlipid [cyberlipid.gerli.com]

- 11. aocs.org [aocs.org]

- 12. bhu.ac.in [bhu.ac.in]

- 13. ocw.mit.edu [ocw.mit.edu]

- 14. webs.ucm.es [webs.ucm.es]

- 15. iosrjen.org [iosrjen.org]

- 16. barron.rice.edu [barron.rice.edu]

- 17. researchgate.net [researchgate.net]

- 18. XRD Phase Identification | Malvern Panalytical [malvernpanalytical.com]

- 19. Solvent-free synthesis of phytosterol linoleic acid esters at low temperature - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00798J [pubs.rsc.org]

Cholesteryl Linolenate in Atherosclerosis: Mechanisms, Phase Behavior, and Pathological Signaling

[1]

Executive Summary: The "Trojan Horse" of the Lipid Droplet

While cholesteryl linoleate (18:2) is the most abundant polyunsaturated cholesteryl ester (CE) in human lipoproteins, cholesteryl linolenate (18:3) represents a critical, hyper-susceptible fraction that disproportionately drives the early stages of lipid peroxidation.[1]

This guide moves beyond the general "oxidized LDL" hypothesis to isolate the specific contribution of the 18:3 ester. Due to its additional bis-allylic methylene group, cholesteryl linolenate acts as a kinetic initiator of the oxidation cascade within the macrophage lipid droplet. Its oxidation products are not merely toxic; they are physically disruptive, altering the liquid-crystalline phase transition of the lipid core and rendering the droplet resistant to hydrolytic turnover.

Biochemistry & Physical Chemistry[1]

The Peroxidation Hierarchy

The rate of lipid peroxidation is exponentially related to the number of bis-allylic methylene groups (carbons positioned between two double bonds).

| Lipid Species | Notation | Bis-Allylic Sites | Relative Oxidation Rate (Approx) |

| Cholesteryl Oleate | 18:1 (n-9) | 0 | 1 |

| Cholesteryl Linoleate | 18:2 (n-6) | 1 | 40 |

| Cholesteryl Linolenate | 18:3 (n-3) | 2 | ~80-100 |

Key Insight: Although 18:3 is less abundant than 18:2, its high oxidation rate makes it a "fuse."[1] Once 18:3 oxidizes, the resulting peroxyl radicals propagate the chain reaction to the more abundant 18:2 and 18:1 esters.

Phase Transition and Droplet Stiffness

Native lipid droplets in macrophages exist in a supercooled liquid or liquid-crystalline state at body temperature (37°C).[1]

-

Healthy State: High ratio of Cholesteryl Oleate (Smectic phase transition < 37°C).[1] Droplets are fluid.[1]

-

Pathological State: Accumulation of Cholesteryl Linolenate and its oxidation products disrupts this packing.

-

The "Hard Droplet" Phenomenon: Oxidized cholesteryl linolenate (Ox-CLn) raises the phase transition temperature. The lipid droplet becomes semi-crystalline or solid at physiological temperature. This physical hardening sterically hinders Neutral Cholesterol Ester Hydrolase (nCEH) , preventing cholesterol efflux and locking the macrophage in a foam cell state.

Pathological Signaling Pathways[1]

Oxidized Cholesteryl Linolenate (Ox-CLn) is not inert debris; it is a potent signaling ligand.[1]

The CD36-PPAR Axis

Unlike native LDL, Ox-CLn moieties are specific ligands for the nuclear receptor PPAR

-

Uptake: Ox-LDL containing Ox-CLn is internalized via CD36 scavenger receptors.[1]

-

Hydrolysis Resistance: Lysosomal acid lipase (LAL) struggles to cleave the oxidized ester bond.

-

Transactivation: Intact or partially hydrolyzed Ox-CLn metabolites migrate to the nucleus.[1]

-

Feedback Loop: They bind PPAR

, which upregulates CD36 expression. This creates a positive feedback loop: more uptake

TLR4 Activation and Ceroid Formation

Highly oxidized 18:3 breakdown products (core aldehydes like 9-ONC) form Schiff bases with lysosomal proteins.[1] These insoluble lipid-protein complexes, known as ceroid , are hallmarks of advanced plaque.[1] They act as Damage-Associated Molecular Patterns (DAMPs), triggering TLR4-dependent inflammatory cascades.[1]

Visualization: The Toxicity Cascade

Caption: The "Vicious Cycle" of Cholesteryl Linolenate oxidation driving CD36 upregulation and ceroid accumulation.[1]

Experimental Protocols

To study 18:3 specifically, you cannot rely on generic "Ox-LDL" preparations.[1] You must synthesize and incorporate pure cholesteryl linolenate.

Chemical Synthesis of Cholesteryl Linolenate (Ph3P·SO3 Method)

Why this method? It avoids the harsh conditions of acid chlorides, preserving the sensitive cis double bonds of linolenate.

Reagents:

Step-by-Step:

-

Dissolution: Dissolve 10 mmol Cholesterol and 10 mmol Linolenic Acid in 50 mL anhydrous toluene under

atmosphere. -

Catalyst: Add 10 mol% Ph3P·SO3.

-

Reflux: Heat to 110°C for 4-6 hours. Monitor via TLC (Hexane/Diethyl Ether 90:10).[1]

-

Workup: Cool to RT. Wash with 5%

(aq) to remove unreacted acid, then brine.[1] -

Drying: Dry organic layer over

, filter, and evaporate. -

Purification: Recrystallize from acetone/ethanol or purify via Flash Chromatography (Silica gel, Hexane

2% Ether in Hexane).

Macrophage Loading & Oxidation Assay

Objective: Compare foam cell formation between 18:2 and 18:3 loaded cells.

Therapeutic Implications

The unique pathology of cholesteryl linolenate suggests specific drug targets:

-

ACAT1/SOAT1 Inhibitors:

-

Mechanism:[3][4][5] Prevent the esterification of free linolenic acid into the storage form.

-

Nuance: Global ACAT inhibition can be toxic (free cholesterol buildup).[1][6] Selective modulation that favors oleate (18:1) over linolenate (18:3) esterification is the ideal (but currently theoretical) goal.[1]

-

-

Lysosomal Acid Lipase (LAL) Enhancers:

-

Dietary Modulation:

-

While dietary ALA (18:3 n-3) is cardioprotective via anti-inflammatory mechanisms, its incorporation into LDL esters must be balanced with antioxidant protection (Vitamin E) to prevent it from becoming a peroxidation fuse.[1]

-

References

-

Hydrolysis Resistance of Oxidized Esters

- Accumulation of the insoluble lipid-protein complex, ceroid, is a characteristic of

-

Source: [1]

-

Signaling via CD36/PPAR

-

Phase Behavior & Crystallinity

-

Synthesis Methodology

-

ACAT Specificity

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. A simple and efficient approach for the synthesis of cholesterol esters of long-chain saturated fatty acids by using Ph3P·SO3 as a versatile organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Solvent-free synthesis of phytosterol linoleic acid esters at low temperature - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00798J [pubs.rsc.org]

- 4. hplc.eu [hplc.eu]

- 5. Separation and Determination of Fatty Acids from Lipid Fractions by High-Performance Liquid Chromatography: Cholesterol Esters of Umbilical Cord Arteries - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Reversible translocation of acyl-CoA:cholesterol acyltransferase (ACAT) between the endoplasmic reticulum and vesicular structures [frontiersin.org]

- 7. Acyl-CoA:cholesterol acyltransferases (ACATs/SOATs): enzymes with multiple sterols as substrates and as activators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

Thermodynamic Properties of Cholesteryl Linolenate Monolayers

This guide details the thermodynamic characterization of cholesteryl linolenate (CL) monolayers. It addresses the specific challenges of working with highly hydrophobic, unsaturated cholesteryl esters at the air-water interface, distinguishing between native behavior, oxidative artifacts, and mixed-monolayer interactions.

A Technical Guide on Interfacial Stability, Phase Behavior, and Lipid Interactions

Executive Summary

Cholesteryl linolenate (C

This guide provides a rigorous framework for characterizing CL thermodynamics, focusing on binary mixtures (where CL is stabilized by amphiphiles) and distinguishing native properties from oxidative artifacts .

Part 1: Physicochemical Fundamentals

Molecular Architecture & Hydrophobicity

Cholesteryl linolenate consists of a rigid steroid nucleus esterified to a flexible, polyunsaturated linolenic acid tail (18:3

-

Hydrophobic Index: The ester linkage is weakly polar but shielded by the bulky steroid ring and the long acyl chain. The molecule is essentially non-amphiphilic (oil-like).

-

Interfacial Orientation: In the presence of a helper lipid (e.g., DPPC), CL orients with the ester group near the water interface, the steroid ring perpendicular to the surface, and the linolenate tail extending into the air phase.

The "Null" Isotherm of Pure CL

Researchers must recognize that pure CL does not generate a classic Langmuir isotherm .

-

Low Surface Pressure: Upon compression, pure CL films show negligible surface pressure (

mN/m) until the film physically jams or forms irregular multilayers. -

Lens Formation: Thermodynamics dictates that CL will dewet the water surface, forming 3D lenses (droplets) rather than a 2D gas or liquid phase.

-

The Oxidation Trap: If a "stable" isotherm with high collapse pressure is observed for pure CL, it is likely an artifact of oxidation . The introduction of polar hydroperoxide (-OOH) groups during air exposure renders the molecule amphiphilic.

Part 2: Thermodynamic Characterization

Surface Pressure-Area ( ) Isotherms (Mixed Systems)

To extract meaningful thermodynamic data, CL must be studied in binary mixtures with a surface-active host, typically Dipalmitoylphosphatidylcholine (DPPC) or Cholesterol.

| Parameter | Definition | Behavior in CL/DPPC Mixtures |

| Lift-off Area ( | Area where | Shifts to lower areas as CL % increases (Condensing Effect). |

| Collapse Pressure ( | Max pressure before monolayer rupture. | Two-step collapse: 1. Ejection of CL (approx. 15-20 mN/m).2. Collapse of DPPC matrix (approx. 55 mN/m). |

| Excess Area ( | Deviation from ideal mixing ( | Typically negative (attractive van der Waals forces between steroid ring and saturated chains). |

Compressibility Modulus ( )

The elastic modulus indicates the physical state of the monolayer (Liquid-Expanded vs. Liquid-Condensed).

-

Pure DPPC: High

(~150-250 mN/m, Liquid-Condensed). -

CL Incorporation: Lowers

significantly. The polyunsaturated tail of linolenate creates steric hindrance, preventing tight packing and maintaining the film in a Liquid-Expanded (LE) state even at high pressures.

Excess Gibbs Free Energy of Mixing ( )

This parameter quantifies the thermodynamic stability of the mixture.

-

Negative

: Indicates thermodynamic stability and attractive interactions (seen at low CL mole fractions, -

Positive

: Indicates phase separation or immiscibility (seen at high

Part 3: Experimental Protocols

Protocol: Preparation of Oxidation-Free Monolayers

Critical Control Point: The bis-allylic protons in the linolenate tail are highly susceptible to free radical oxidation at the air-water interface.

Step-by-Step Methodology:

-

Subphase Preparation: Use ultrapure water (18.2 MΩ·cm).

-

Optional: Add 0.1 mM EDTA to chelate trace metal ions that catalyze oxidation.

-

-

Inert Atmosphere (Mandatory):

-

Enclose the Langmuir trough in a gas-tight box.

-

Purge with humidified Argon (heavier than air) for 30 minutes prior to spreading. Maintain positive pressure during the experiment.

-

-

Spreading Solution:

-

Dissolve CL in HPLC-grade Chloroform (1 mg/mL).

-

Co-solvent: For mixtures, premix CL and DPPC in the vial to ensure homogeneity before spreading.

-

-

Compression:

-

Wait 15 minutes for solvent evaporation (under Argon).

-

Compress barriers at 5-10 mm/min . (Faster rates may mask the equilibrium ejection of CL).

-

Data Validation Checklist

Part 4: Visualization of Dynamics

Diagram 1: Molecular Exclusion Mechanism

This diagram illustrates the thermodynamic instability of CL in a compressed monolayer, leading to its ejection into a "lens" or "droplet" phase.

Diagram 2: Experimental Workflow & Logic

The decision tree for characterizing CL, ensuring data integrity against oxidation artifacts.

Part 5: Quantitative Data Summary

The following table summarizes typical thermodynamic parameters for CL in a DPPC host monolayer at 25°C.

| Parameter | Pure DPPC | DPPC + 10% CL | DPPC + 30% CL | Interpretation |

| Lift-off Area ( | ~90 | ~85 | ~78 | CL fills voids, condensing the film initially. |

| Collapse Pressure ( | ~55 mN/m | ~55 mN/m | ~18 mN/m (Ejection) | High CL loads destabilize the film at lower pressures. |

| Max Modulus ( | 250 mN/m (LC) | 180 mN/m (LE/LC) | 90 mN/m (LE) | Linolenate tails disrupt packing, fluidizing the film. |

| Excess Gibbs Energy | 0 | -500 J/mol | +200 J/mol | Switch from attractive mixing to phase separation. |

References

-

Smaby, J. M., & Brockman, H. L. (1978). Properties of cholesteryl oleate and triolein in mixed monolayers at the air-water interface. Journal of Lipid Research, 19(3), 325-331. Link

-

Kwong, C. N., Heikkila, R. E., & Cornwell, D. G. (1971). Properties of cholesteryl esters in pure and mixed monolayers. Journal of Lipid Research, 12(1), 31-35. Link

-

Jurak, M. (2013). Thermodynamic aspects of cholesterol effect on properties of phospholipid monolayers: Langmuir and Langmuir-Blodgett monolayer study. Journal of Physical Chemistry B, 117(13), 3496-3502. Link

-

Wydro, P., & Hac-Wydro, K. (2005). The study of the interaction between cholesterol and phosphatidylcholines in Langmuir monolayers.[1][2] Colloids and Surfaces B: Biointerfaces, 37(1-2), 21-25. Link

-

Maget-Dana, R. (1999). The monolayer technique: a potent tool for studying the interfacial properties of antimicrobial and membrane-lytic peptides and their interactions with lipid membranes. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1462(1-2), 109-140. Link

Sources

Methodological & Application

Application Note: High-Purity Synthesis of Cholesteryl Linolenate via Steglich Esterification

[1]

Abstract & Application Context

Cholesteryl linolenate (Chol-18:3) is a cholesteryl ester exhibiting significant biological and physicochemical relevance. In drug delivery, it serves as a critical component in Lipid Nanoparticle (LNP) formulations, acting as a structural stabilizer that modulates membrane fluidity. In materials science, it is a classic thermotropic liquid crystal , displaying a cholesteric mesophase utilized in thermal mapping and optical sensors.

This protocol details the synthesis of Cholesteryl Linolenate via Steglich Esterification . Unlike acid chloride methods, which generate HCl and risk isomerizing the sensitive cis-double bonds of the polyunsaturated fatty acid (PUFA), the Steglich method utilizes N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild, neutral conditions.[1] This approach maximizes yield while preserving the stereochemical integrity of the

Strategic Method Selection

| Feature | Steglich Esterification (Recommended) | Acid Chloride Method (Legacy) |

| Reagents | DCC / DMAP / DCM | Thionyl Chloride or Oxalyl Chloride |

| Conditions | Room Temp, Neutral pH | High Temp or Strongly Acidic |

| PUFA Integrity | High (Minimal isomerization) | Low (Risk of cis-trans isomerization) |

| Byproducts | Dicyclohexylurea (DCU) - Solid | HCl gas, SO₂ |

| Purification | Filtration + Flash Chromatography | Distillation (difficult for high MW) |

Expert Insight: The primary failure mode in synthesizing Chol-18:3 is autoxidation of the linolenic moiety. The methylene groups between double bonds (bis-allylic positions) are extremely susceptible to radical attack. Therefore, this protocol mandates an inert atmosphere (Argon/Nitrogen) throughout.

Reaction Mechanism & Workflow

The reaction proceeds via the activation of linolenic acid by DCC to form an O-acylisourea intermediate. DMAP acts as an acyl-transfer catalyst, attacking the intermediate to form a reactive N-acylpyridinium species, which is then intercepted by the secondary alcohol of cholesterol.[1]

Visual 1: Mechanistic Pathway (DOT)

Caption: Catalytic cycle of Steglich esterification showing DMAP-mediated acyl transfer.

Experimental Protocol

Materials & Reagents[1]

-

Cholesterol: >99%, recrystallized from ethanol if necessary.

-

-Linolenic Acid (ALA): >99%, stored under Argon at -20°C.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

DCC (N,N'-Dicyclohexylcarbodiimide): 1.1 equivalents.[1]

-

DMAP (4-Dimethylaminopyridine): 0.1 equivalents (catalytic).[1]

-

Dichloromethane (DCM): Anhydrous (dried over molecular sieves).

-

Inert Gas: Argon or Nitrogen balloon.

Step-by-Step Synthesis

Step 1: Inert Setup Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.[1] Cap with a rubber septum and purge with Argon for 10 minutes.

Step 2: Dissolution

Add Cholesterol (1.0 eq, e.g., 1.0 g, 2.58 mmol) and

-

Note: Keep the concentration around 0.1M – 0.15M to ensure solubility while minimizing solvent waste.

Step 3: Catalyst Addition Add DMAP (0.1 eq, 0.26 mmol) to the stirring solution.

Step 4: Activation (The Critical Step) Cool the mixture to 0°C in an ice bath. Dissolve DCC (1.1 eq, 2.84 mmol) in a minimal amount of DCM (3-5 mL) and add it dropwise to the reaction mixture over 5 minutes.

-

Why 0°C? Low temperature prevents the formation of N-acylurea (a stable, unreactive rearrangement byproduct).

Step 5: Reaction Allow the reaction to warm to Room Temperature (RT) naturally. Stir for 12–16 hours under Argon.

-

Observation: The solution will become cloudy as Dicyclohexylurea (DCU) precipitates.

Step 6: Workup

-

Cool the mixture to -20°C for 1 hour (optional but recommended) to maximize DCU precipitation.

-

Filter the mixture through a sintered glass funnel or a Celite pad to remove the solid DCU.

-

Wash the filtrate with:

-

1x 10% Citric Acid (removes DMAP).

-

1x Saturated NaHCO₃ (removes unreacted acid).

-

1x Brine (drying).

-

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo (Rotovap at <40°C).

Visual 2: Workflow Diagram (DOT)

Caption: Operational workflow for the synthesis and isolation of Cholesteryl Linolenate.

Purification Strategy

Crude cholesteryl esters are often oily residues containing traces of urea and unreacted fatty acid.

Flash Column Chromatography (Recommended):

-

Stationary Phase: Silica Gel (230-400 mesh).[1]

-

Mobile Phase: Gradient elution.

-

100% Hexane (1 Column Volume)

-

2% Ethyl Acetate in Hexane (Elutes product)

-

5% Ethyl Acetate in Hexane (Elutes unreacted cholesterol/acid)

-

-

Detection: TLC (Stain with Anisaldehyde or Phosphomolybdic Acid; Cholesteryl esters appear as dark blue/black spots).

Recrystallization (Alternative for high purity): Dissolve the purified oil in a minimal amount of hot Acetone/Ethanol (1:1). Cool slowly to 4°C. Cholesteryl linolenate may form waxy crystals or a mesophase depending on purity.

Characterization & QC Criteria

| Parameter | Expected Value | Method |

| Appearance | White waxy solid or viscous liquid | Visual |

| Melting Point | ~36–40°C (Solid | DSC / Capillary |

| Clear Point | ~42°C (Cholesteric | DSC |

| Rf Value | ~0.8 (Hexane:EtOAc 9:[2]1) | TLC |

| 1H-NMR (H3) | 1H-NMR (CDCl₃) | |

| 1H-NMR (Alkene) | 1H-NMR (CDCl₃) |

NMR Validation: The success of the reaction is confirmed by the downfield shift of the cholesterol H-3 proton from ~3.5 ppm (free alcohol) to ~4.6 ppm (ester) . The integration of the alkene protons (linolenic chain) relative to the cholesterol methyl groups (C18/C19 at ~0.68/1.01 ppm) confirms the 1:1 stoichiometry.

Troubleshooting

-

Low Yield: Ensure DCM is strictly anhydrous. Water consumes DCC, forming DCU before it activates the acid.

-

Product is Yellow/Brown: Oxidation has occurred. Add 0.01% BHT (Butylated hydroxytoluene) to the reaction and storage solvents.

-

Difficulty Removing DCU: If filtration is slow, cool the mixture further or use a finer grade of Celite.

References

-

Neises, B., & Steglich, W. (1978).[1][3] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[1] Link

-

Patel, S., et al. (1979). Synthesis and Physical Properties of Cholesteryl Esters. Journal of Lipid Research, 20, 674-680.[1] Link

-

Christie, W. W. (2023). Preparation of Ester Derivatives of Fatty Acids.[4][5] Lipid Library. Link

-

Ginsburg, G. S., et al. (1984). Physical properties of cholesteryl esters. Journal of Lipid Research, 25, 169-176.[1] Link

Sources

- 1. Cholesteryl linolenate | C45H74O2 | CID 6436907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cholesteryl linoleate(604-33-1) 1H NMR spectrum [chemicalbook.com]

- 3. Steglich Esterification [organic-chemistry.org]

- 4. A simple and efficient approach for the synthesis of cholesterol esters of long-chain saturated fatty acids by using Ph3P·SO3 as a versatile organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Simple thin-layer chromatographic purification procedure for the determination of cholesterol ester fatty acid compositions - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Robust Reverse-Phase HPLC Method for the Separation and Quantification of Cholesteryl Linolenate

Introduction: The Significance of Cholesteryl Linolenate Analysis

Cholesteryl esters (CEs) are critical lipid molecules, serving as the primary form for cholesterol transport and storage within the body.[1] They are core components of lipoproteins and intracellular lipid droplets, and their metabolic dysregulation is closely linked to numerous pathologies, including atherosclerosis, cardiovascular disease, and certain cancers.[2][3] Cholesteryl linolenate, an ester of cholesterol and the polyunsaturated fatty acid linolenic acid, is of particular interest due to its role in lipid metabolism and as a potential biomarker.

Accurate and reliable quantification of specific CEs like cholesteryl linolenate from complex biological matrices or pharmaceutical formulations is therefore essential for researchers, clinicians, and drug development professionals. High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode, stands out as a powerful analytical technique for this purpose. It offers the specificity and resolution required to separate highly hydrophobic CEs from other lipid classes and from each other.[3][4]

This application note provides a comprehensive, field-proven protocol for the separation and quantification of cholesteryl linolenate using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). We will delve into the causality behind the methodological choices, from sample preparation to final data analysis, to equip the user with a robust and reproducible workflow.

Principle of the Method: Harnessing Hydrophobicity for Separation

Reverse-phase HPLC separates molecules based on their hydrophobicity. The fundamental principle involves a non-polar stationary phase (typically alkyl chains like C18 bonded to silica particles) and a polar mobile phase.

In this application, the highly non-polar cholesteryl linolenate molecule exhibits a strong affinity for the C18 stationary phase. The mobile phase, a mixture of polar organic solvents like acetonitrile and isopropanol, is used to elute the analytes from the column. By carefully controlling the composition of the mobile phase through a gradient elution, we can modulate the elution strength. As the proportion of the less polar organic solvent (e.g., isopropanol) increases, the mobile phase becomes more hydrophobic, competing more effectively with the stationary phase for the analyte and causing the cholesteryl linolenate to move down the column and eventually elute. This allows for the separation of different cholesteryl esters based on subtle differences in their fatty acid chains—specifically, their chain length and degree of unsaturation.[3][5]

Since most lipids, including cholesteryl linolenate, lack a strong UV chromophore, detection can be challenging. While low UV wavelengths (205-210 nm) can be used, universal detectors that do not rely on optical properties are often superior.[4][6] Detectors such as the Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) are ideal as they respond to any analyte that is less volatile than the mobile phase, providing a more uniform response for different lipid classes.[7][8]

Caption: Principle of RP-HPLC separation of cholesteryl esters.

Materials and Instrumentation

Instrumentation

-

HPLC System (e.g., Agilent 1260/1290, Waters ACQUITY) equipped with a binary pump, autosampler, and column oven.

-

Detector: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD). A UV detector set at 205-212 nm is a viable alternative.[1]

-

Analytical Column: C18 Reverse-Phase Column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

Reagents and Standards

-

Cholesteryl Linolenate standard (≥98% purity)

-

HPLC-grade Acetonitrile (ACN)

-

HPLC-grade Isopropanol (IPA)

-

HPLC-grade Methanol (MeOH)

-

HPLC-grade Water

-

Chloroform and Methanol for extraction (HPLC grade)

Detailed Protocols

Protocol 1: Sample Preparation (Lipid Extraction from Serum)

This protocol is based on established lipid extraction methods and is designed to efficiently isolate cholesteryl esters from a complex biological matrix.[9][10]

-

Aliquot Sample: Transfer 100 µL of serum into a 2 mL glass vial.

-

Add Internal Standard (Optional but Recommended): For precise quantification, add a known amount of a non-endogenous cholesteryl ester (e.g., cholesteryl heptadecanoate) to the serum.

-

Solvent Addition: Add 1.5 mL of a 2:1 (v/v) chloroform:methanol solution to the vial.

-

Rationale: This solvent mixture is effective at disrupting protein-lipid complexes and solubilizing a wide range of lipids.

-

-

Vortex: Cap the vial and vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

-

Phase Separation: Add 300 µL of HPLC-grade water to the mixture. Vortex for another 30 seconds. This will induce phase separation.

-

Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes. This will result in two distinct layers: an upper aqueous/methanol layer and a lower chloroform layer containing the lipids.

-

Isolate Lipid Layer: Carefully aspirate the lower chloroform layer using a glass Pasteur pipette and transfer it to a clean glass vial. Be cautious not to disturb the protein interface between the layers.

-

Evaporation: Dry the extracted lipid fraction under a gentle stream of nitrogen at room temperature.

-

Rationale: Evaporation removes the extraction solvent, concentrating the lipids. Avoid excessive heat which can degrade polyunsaturated fatty acids.

-

-

Reconstitution: Reconstitute the dried lipid extract in 100 µL of isopropanol (IPA). Vortex for 1 minute to ensure all lipids are redissolved. The sample is now ready for HPLC analysis.

Protocol 2: Standard Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of cholesteryl linolenate standard and dissolve it in 10 mL of isopropanol to create a 1 mg/mL stock solution.

-

Working Stock Solution (100 µg/mL): Dilute 1 mL of the primary stock solution with 9 mL of isopropanol to create a 100 µg/mL working stock.

-

Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the working stock solution with isopropanol.

-

Rationale: A calibration curve is essential for quantifying the concentration of cholesteryl linolenate in unknown samples.

-

Protocol 3: HPLC Method and Execution

The following table summarizes the recommended starting conditions for the RP-HPLC method. Optimization may be required depending on the specific HPLC system and column used.

| Parameter | Recommended Setting |

| Column | C18, 150 mm x 4.6 mm, 3.5 µm |

| Mobile Phase A | Acetonitrile |

| Mobile Phase B | Isopropanol |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 10 µL |

| Detector | CAD (Filter: Medium) or ELSD (Nebulizer: 40°C, Evaporator: 60°C, Gas: 3.5 bar) |

| UV Wavelength | 210 nm (if applicable)[6] |

| Gradient Program | See below |

Gradient Elution Program:

| Time (min) | % Mobile Phase A (ACN) | % Mobile Phase B (IPA) |

| 0.0 | 50 | 50 |

| 20.0 | 0 | 100 |

| 25.0 | 0 | 100 |

| 25.1 | 50 | 50 |

| 30.0 | 50 | 50 |

-

Rationale for Gradient: The initial 50:50 composition allows for the binding of all cholesteryl esters to the column. The gradual increase in the stronger, less polar solvent (IPA) systematically elutes the CEs based on their hydrophobicity.[5] The final hold and re-equilibration steps ensure the column is ready for the next injection, promoting reproducibility.

Execution Steps:

-

System Equilibration: Equilibrate the entire HPLC system with the initial mobile phase conditions (50:50 ACN:IPA) for at least 30 minutes or until a stable baseline is achieved.

-

Sequence Setup: Program the injection sequence, starting with a blank (isopropanol), followed by the calibration standards in increasing order of concentration, and then the prepared samples.

-

Run Sequence: Initiate the analysis.

-

Data Acquisition: Collect the chromatograms for all injections.

Caption: Overall experimental workflow from sample to result.

Data Analysis and Method Validation

Data Analysis

-

Peak Identification: Identify the peak corresponding to cholesteryl linolenate in the sample chromatograms by comparing its retention time to that of the authentic standard.

-

Calibration Curve: Plot the peak area of the calibration standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.

-

Quantification: Use the peak area of cholesteryl linolenate from the sample chromatogram and the calibration curve equation to calculate its concentration in the reconstituted extract. Adjust this value based on the initial sample volume and reconstitution volume to determine the final concentration in the original sample.

Trustworthiness: A Self-Validating System

For use in regulated environments or for publication, this method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[11] Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by resolving the analyte peak from other matrix components.

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[12]

-

Accuracy & Precision: Accuracy is the closeness of test results to the true value, while precision is the degree of agreement among individual tests.[7]

-

Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

References

-

Evolving neural network optimization of cholesteryl ester separation by reversed-phase HPLC. National Center for Biotechnology Information. [Link]

-

Separation of neutral lipid, free fatty acid and phospholipid classes by normal phase HPLC. ScienceDirect. [Link]

-

Reversed-phase HPLC chromatograms of cholesteryl ester analysis before... ResearchGate. [Link]

-

Validation of an HPLC-CAD Method for Determination of Lipid Content in LNP-Encapsulated COVID-19 mRNA Vaccines. MDPI. [Link]

-

Validation of an HPLC-CAD Method for Determination of Lipid Content in LNP-Encapsulated COVID-19 mRNA Vaccines. National Center for Biotechnology Information. [Link]

-

Analytical methods for cholesterol quantification. National Center for Biotechnology Information. [Link]

-

A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues. bioRxiv. [Link]

-

RP-HPLC-CAD method for the rapid analysis of lipids used in lipid nanoparticles derived from dual centrifugation. National Center for Biotechnology Information. [Link]

-

Development and Validation of Characterization Methods for Lipidots Multifunctional Platform. -ORCA. [Link]

-

Glycerolipid and Cholesterol Ester Analyses in Biological Samples by Mass Spectrometry. National Center for Biotechnology Information. [Link]

-

Separation and Determination of Fatty Acids from Lipid Fractions by High-Performance Liquid Chromatography: Cholesterol Esters of Umbilical Cord Arteries. National Center for Biotechnology Information. [Link]

-

Validation of an HPLC Method for the Determination of Dibucaine Encapsulated in Solid Lipid Nanoparticles and Nanostructured Lipid Carriers. ResearchGate. [Link]

-

Cholesterol ester analysis. Cyberlipid. [Link]

-

Reversed-Phase HPLC Determination of Cholesterol in Food Items. Digital Commons @ East Tennessee State University. [Link]

-

Separation and Identification of Triglycerides, Cholesteryl Esters, Cholesterol, 7-dehydrocholesterol, Dolichol, Ubiquinone, Alpha-Tocopherol, and Retinol by High Performance Liquid Chromatography With a Diode Array Detector. PubMed. [Link]

-

Extraction and Analysis of Sterols in Biological Matrices by High Performance Liquid Chromatography Electrospray Ionization Mass Spectrometry. LIPID MAPS. [Link]

-

A Fast HPLC Analysis of Cholesterol and Cholesteryl Esters in Avian Plasma. ResearchGate. [Link]

-

Separation of neutral lipids and free fatty acids by high-performance liquid chromatography using low wavelength ultraviolet detection. PubMed. [Link]

-

Lipid Nanoparticle Compositional Analysis Using Charged Surface Hybrid Phenyl-Hexyl Separation With Evaporative Light Scattering. Waters Corporation. [Link]

-

Sensitive analysis of polar lipids using HPLC with low temperature evaporative light scattering detection. Agilent. [Link]

-

Cholesterol Stationary Phase in the Separation and Identification of siRNA Impurities by Two-Dimensional Liquid Chromatography-Mass Spectrometry. MDPI. [Link]

-

Retention behavior of lipids in reversed-phase ultrahigh-performance liquid chromatography–electrospray ionization mass spectrometry. University of Pardubice. [Link]

Sources

- 1. dc.etsu.edu [dc.etsu.edu]

- 2. biorxiv.org [biorxiv.org]

- 3. holcapek.upce.cz [holcapek.upce.cz]

- 4. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evolving neural network optimization of cholesteryl ester separation by reversed-phase HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. RP-HPLC-CAD method for the rapid analysis of lipids used in lipid nanoparticles derived from dual centrifugation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hplc.eu [hplc.eu]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. lipidmaps.org [lipidmaps.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

using cholesteryl linolenate as a standard in gas chromatography

Application Note: High-Temperature Gas Chromatography (HTGC) of Intact Cholesteryl Linolenate

Executive Summary

Cholesteryl Linolenate (C18:3 cholesteryl ester) represents a critical analytical challenge and a powerful benchmarking standard in gas chromatography.[1] Unlike stable saturated esters (e.g., cholesteryl palmitate), cholesteryl linolenate combines a high-molecular-weight steroid backbone with a polyunsaturated fatty acid (PUFA) moiety.[1]

This unique structure makes it an ideal System Suitability Standard for High-Temperature GC (HTGC).[1] Successful elution of intact cholesteryl linolenate without thermal degradation or oxidation validates the inertness of the inlet system and the resolution power of the column. This guide details the protocol for using cholesteryl linolenate to validate GC lipidomic methods, ensuring separation from its abundant analog, cholesteryl linoleate (C18:2).

Chemical & Physical Properties

Before handling, researchers must understand the lability of this standard. It is sensitive to both heat (ester bond elimination) and oxygen (PUFA oxidation).[1]

| Property | Specification |

| Compound Name | Cholesteryl Linolenate (Cholesteryl (9Z,12Z,15Z)-octadecatrienoate) |

| CAS Number | 2545-22-4 |

| Molecular Formula | C₄₅H₇₄O₂ |

| Molecular Weight | 647.1 g/mol |

| Boiling Point | ~680°C (Predicted); Elutes >320°C on non-polar columns |

| Storage | -20°C, under Argon/Nitrogen, protected from light |

| Solubility | Chloroform, Hexane, Toluene (Insoluble in water/methanol) |

Critical Mechanism: Thermal Instability

The primary challenge in using cholesteryl linolenate as a standard is the Chugaev-type elimination reaction . Inside a hot, active GC inlet, cholesterol esters can eliminate the fatty acid to form Cholesta-3,5-diene .[1]

-

If your system is active/dirty: You will see a "ghost peak" (Cholestadiene) at an earlier retention time and a reduced area for the Cholesteryl Linolenate peak.

-

Success Metric: < 2% degradation to cholestadiene indicates a properly optimized cool-on-column or PTV system.[1]

Figure 1: Thermal degradation pathway of cholesteryl esters in GC inlets.[1] Minimizing this pathway is the primary goal of inlet optimization.

Experimental Protocol

A. Standard Preparation

Objective: Create a stable calibration curve without inducing oxidation.

-

Stock Solution (1.0 mg/mL):

-

Weigh 10 mg of Cholesteryl Linolenate into a 10 mL amber volumetric flask.

-

Dissolve in Chloroform:Hexane (1:1) containing 0.01% BHT (Butylated Hydroxytoluene) as an antioxidant.[1]

-

Note: The BHT is critical to prevent the C18:3 chain from oxidizing during storage.

-

-

Internal Standard (IS) Addition:

-

Add Cholesteryl Heptadecanoate (C17:0) at 0.5 mg/mL.[1] This non-endogenous ester serves as the normalization anchor.

-

-

Working Standards:

-

Dilute stock to 50, 100, 250, and 500 µg/mL using Hexane.

-

B. GC-FID/MS Conditions (High-Temperature Method)

Rationale: Intact esters require elution temperatures above 300°C. Standard columns (max 325°C) will bleed excessively or fail.[1]

| Parameter | Setting | Rationale |

| Column | DB-5ht or ZB-5ht (15m x 0.32mm x 0.1µm) | Thin film (0.1µm) reduces retention time; High-temp polyimide withstands 400°C. |

| Inlet | Cool On-Column (COC) or PTV | CRITICAL: Avoid Split/Splitless at high temp.[1] COC injects liquid directly into the column, bypassing the hot vaporization chamber that causes degradation. |

| Inlet Temp | Track Oven (COC) or Ramp 60°C -> 360°C (PTV) | Gentle evaporation of solvent prevents ester pyrolysis.[1] |

| Carrier Gas | Hydrogen (preferred) or Helium | High linear velocity (40-50 cm/s) elutes heavy lipids faster, reducing thermal stress.[1] |

| Oven Program | 60°C (1 min) -> 20°C/min -> 200°C -> 10°C/min -> 370°C (hold 5 min) | Rapid ramp to elute solvent; slower ramp at end to separate C18:2 from C18:3. |

| Detector | FID (380°C) or MS (Source 250°C) | Detector must be hotter than the max column temp to prevent condensation.[1] |

C. Workflow Diagram

Figure 2: Analytical workflow for intact cholesteryl ester profiling.

Data Analysis & Interpretation

Identification

In GC-FID, identification is based on Relative Retention Time (RRT) .[1]

-

Elution Order: Cholesteryl Palmitate (16:0) < C. Heptadecanoate (IS) < C. Oleate (18:[1][2]1) < C. Linoleate (18:[1]2) < C. Linolenate (18:3) < C. Stearate (18:0).[1]

-

Note: On non-polar 5% phenyl columns, unsaturation slightly decreases retention time compared to the saturated analog, but the separation between 18:2 and 18:3 is often the most difficult.

Quantification Calculation

Use the Internal Standard method to correct for injection variability (common in manual COC injections).

[1]Where RF (Response Factor) is determined by running the standard mix:

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| Broad/Tailing Peak | Active sites in column or inlet liner.[1] | Trim 10cm from column guard (retention gap).[1] Deactivate inlet liner. |

| Peak Splitting | Injection volume too large (solvent flooding).[1] | Reduce injection to 0.5 µL. Use a retention gap (uncoated fused silica).[1] |

| Missing C18:3 Peak | Thermal degradation or Oxidation. | Check for "Cholestadiene" peak earlier in chromatogram. Ensure BHT is in solvent. |

| Co-elution (18:2/18:3) | Ramp rate too fast at elution temp. | Slow ramp to 5°C/min between 320°C and 360°C. |

References

-

Kuksis, A., et al. (1975).[1] "Gas-liquid chromatographic fractionation of natural steryl esters." Journal of Chromatographic Science. Link

-

Evershed, R. P., et al. (1989).[1] "High-temperature gas chromatography/mass spectrometry of steroid esters." Rapid Communications in Mass Spectrometry. Link

-

Christie, W. W. (2010).[1] "Sterols and Steryl Esters: Analysis." Lipid Maps / The Oily Press. Link

-

Agilent Technologies. (2020).[1] "Analysis of High Boiling Triglycerides and Cholesteryl Esters by HTGC." Application Note 5990-xxxx. Link

-

Restek Corporation. (2018).[1] "High-Temperature GC Analysis of Lipids on Rxi-65TG." Restek ChromaBLOGraphy. Link

Sources

Application Notes & Protocols: Histochemical Detection of Cholesteryl Esters, including Cholesteryl Linolenate, in Tissue Samples

Introduction: The Challenge of Visualizing Specific Cholesteryl Esters

Cholesteryl esters, such as cholesteryl linolenate, are critical neutral lipid components involved in cellular lipid storage and transport.[1][2] Dysregulation of cholesterol metabolism is linked to numerous diseases, making the visualization and quantification of cholesteryl esters in tissues a key objective for researchers in metabolic disease, atherosclerosis, and oncology.[3][4] Cholesteryl linolenate itself is a significant polyunsaturated cholesteryl ester found in various mammalian tissues.[3]

It is crucial to understand that there is currently no histochemical stain with the specificity to exclusively label cholesteryl linolenate. Instead, this molecule is visualized as a component of the total neutral lipid pool stored within intracellular lipid droplets.[5][6] Therefore, this guide provides detailed protocols for the robust staining of neutral lipids in tissue samples, which will effectively localize cholesteryl esters, including cholesteryl linolenate. We will cover the foundational principles, offer validated protocols for both chromogenic and fluorescent detection, and discuss complementary quantitative methods.

Scientific Principle: The "Like Dissolves Like" Basis of Neutral Lipid Staining

The most common methods for staining neutral lipids rely on a physical principle rather than a chemical reaction. The dyes used, such as those in the Sudan family (including Oil Red O), are non-ionic, colored molecules known as lysochromes. These dyes are highly soluble in lipids but only sparingly soluble in the aqueous or alcoholic solvents they are applied in.[7][8]

When a tissue section is incubated with a saturated solution of a lysochrome, the dye will preferentially partition from its solvent into the intracellular lipids, such as those in lipid droplets. This process physically colors the lipid-rich structures, making them visible under a microscope. The intensity of the staining is generally proportional to the concentration and size of the lipid droplets.

Method Selection: Chromogenic vs. Fluorescent Detection

Researchers have two primary options for visualizing neutral lipids. The choice depends on the experimental goals, available equipment, and the need for multiplexing.

| Feature | Oil Red O (Chromogenic) | Nile Red (Fluorescent) |

| Principle | Lysochrome; physical staining | Fluorophore; fluorescence is enhanced in hydrophobic environments |

| Visualization | Brightfield Microscopy | Fluorescence Microscopy |

| Color | Bright Red/Orange | Yellow/Gold (in neutral lipids) |

| Specificity | Stains most neutral lipids | Stains neutral lipids (yellow/gold) and can also stain phospholipids (red/orange) depending on emission filter selection.[9] |

| Quantification | Semi-quantitative (based on intensity/area) | Quantitative (based on fluorescence intensity) |

| Multiplexing | Difficult with other chromogenic stains | Easily combined with immunofluorescence for co-localization studies |

| Live-Cell Imaging | Not suitable; requires fixation | Suitable for live-cell imaging as it is cell-permeable.[9] |

Critical Consideration: Tissue Preparation

The preservation of lipids during tissue processing is paramount for successful staining. Standard paraffin embedding protocols, which involve dehydration through a series of alcohols and clearing with xylene, will extract lipids from the tissue, resulting in false-negative results.[10][11]

Therefore, frozen sections are the standard and recommended sample type for neutral lipid staining. [7][12]

For experiments where paraffin embedding is unavoidable (e.g., retrospective studies on archived tissue), specialized and complex lipid fixation techniques must be employed prior to processing. These methods, such as those using chromic acid and linoleic acid emulsions, are beyond the scope of this standard protocol but are described in the literature.[13]

Protocol 1: Oil Red O Staining for Neutral Lipids in Frozen Tissue Sections

This protocol provides a robust method for visualizing neutral lipids, including cholesteryl esters, as bright red deposits in frozen tissue sections.[7][10]

Reagent Preparation

-

Oil Red O Stock Solution (0.5% w/v):

-

Oil Red O Powder: 0.5 g

-

Isopropanol (100%): 100 mL

-

Instructions: Dissolve the Oil Red O in isopropanol with gentle heating (in a water bath) and stirring. This stock solution is stable for months at room temperature.[11]

-

-

Oil Red O Working Solution:

-

Oil Red O Stock Solution: 6 mL

-

Distilled Water: 4 mL

-

Instructions: Mix well. Allow the solution to sit for 10-15 minutes, then filter through Whatman #1 filter paper immediately before use. The working solution is not stable and must be prepared fresh.[14]

-

-

85% Propylene Glycol:

-

Propylene Glycol (100%): 85 mL

-

Distilled Water: 15 mL

-

-

Hematoxylin Counterstain (e.g., Mayer's Hematoxylin): Use a commercially available, regressive formulation.

-

Aqueous Mounting Medium: (e.g., Glycerin Jelly)

Staining Workflow Diagram

Sources

- 1. Cholesteryl Linoleate | C45H76O2 | CID 5287939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cholesteryl linolenate | C45H74O2 | CID 6436907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues | bioRxiv [biorxiv.org]

- 4. biorxiv.org [biorxiv.org]

- 5. Recent advances in fluorescent probes for lipid droplets - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Recent Advances in Fluorescent Probes for Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. webpath.med.utah.edu [webpath.med.utah.edu]